molecular formula C7H10ClNO3 B1435812 Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride CAS No. 2060042-26-2

Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride

Cat. No.: B1435812
CAS No.: 2060042-26-2
M. Wt: 191.61 g/mol
InChI Key: INYLTBTXPHMFKA-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H10ClNO3 and its molecular weight is 191.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in cancer therapy and antimicrobial treatments.

Chemical Structure and Properties

This compound is characterized by a furan ring with an aminomethyl substituent at the 5-position and a carboxylate group esterified with a methyl group. Its molecular formula is C10_{10}H12_{12}ClN1_{1}O3_{3}, with a molecular weight of approximately 191.61 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological studies .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, potentially leading to the modulation of enzymatic activity. Additionally, the furan ring may participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function .

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • HeLa Cells : Studies indicate that this compound has potent antiproliferative effects on HeLa cells, with IC50_{50} values suggesting effective inhibition of cell growth .
  • Other Cancer Cell Lines : Preliminary data suggest activity against additional cancer types, although specific IC50_{50} values for these lines require further investigation.

The compound's mechanism involves inducing apoptosis in cancer cells, which may be mediated through the activation of specific apoptotic pathways .

Antimicrobial Activity

This compound has also shown promising antibacterial properties:

  • Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus.
  • Gram-negative Bacteria : Displays activity against various Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Case Studies

  • Cytotoxicity Against HeLa Cells : A study evaluated the cytotoxic effects of this compound on HeLa cells, revealing a significant reduction in cell viability at concentrations above 10 µM. This suggests potential for development as an anticancer agent.
  • Antimicrobial Efficacy : In vitro tests showed that the compound exhibited minimum inhibitory concentrations (MICs) as low as 1 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Comparative Analysis

Activity This compound Other Similar Compounds
Cytotoxicity (IC50_{50}) Effective against HeLa cells (specific value TBD)Varies widely among derivatives
Antibacterial Activity MIC = 1 µg/mL against Staphylococcus aureusComparable to other furan derivatives

Properties

IUPAC Name

methyl 5-(aminomethyl)furan-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3.ClH/c1-10-7(9)5-2-6(3-8)11-4-5;/h2,4H,3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYLTBTXPHMFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060042-26-2
Record name methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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